

# The Discovery and Development of AVE 0991: A Nonpeptide Angiotensin-(1-7) Mimic

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

### **Abstract**

This technical guide provides a comprehensive overview of the discovery, development, and pharmacological characterization of AVE 0991, a novel nonpeptide small molecule that mimics the biological actions of Angiotensin-(1-7) [Ang-(1-7)]. AVE 0991 has emerged as a potent and selective agonist for the Mas receptor, a key component of the protective arm of the reninangiotensin system (RAS). This document details the in vitro and in vivo studies that have elucidated its mechanism of action, highlighting its therapeutic potential in cardiovascular and other diseases. Detailed experimental protocols for key assays and visualizations of associated signaling pathways are provided to facilitate further research and development in this area.

# Introduction: The Renin-Angiotensin System and the Protective Axis

The renin-angiotensin system (RAS) is a critical regulator of cardiovascular homeostasis. The classical RAS pathway, involving angiotensin-converting enzyme (ACE) and the angiotensin II type 1 (AT1) receptor, is well-known for its role in vasoconstriction, inflammation, and fibrosis. However, a counter-regulatory or "protective" axis of the RAS has been identified, centered around angiotensin-converting enzyme 2 (ACE2), its product Ang-(1-7), and the Mas receptor. [1][2][3] Ang-(1-7) exerts effects that often oppose those of angiotensin II, including vasodilation, anti-proliferative, and anti-inflammatory actions.[1][4]



The therapeutic potential of targeting the ACE2/Ang-(1-7)/Mas axis has been recognized, but the peptide nature of Ang-(1-7) limits its oral bioavailability and in vivo stability. This prompted the search for nonpeptide mimics of Ang-(1-7) that could overcome these limitations.

# **Discovery of AVE 0991**

A research program was initiated to synthesize and identify a nonpeptide mimic of Ang-(1-7), leading to the discovery of AVE 0991.[5][6] Its chemical name is 5-formyl-4-methoxy-2-phenyl-1-[[4-[2-(ethylaminocarbonylsulfonamido)-5-isobutyl-3-thienyl]-phenyl]-methyl]-imidazole.[5][6] As a nonpeptide, orally active compound, AVE 0991 was developed to be resistant to proteolytic degradation, offering a significant advantage over the native Ang-(1-7) peptide for therapeutic applications.[4]

#### Chemical Structure of AVE 0991:

Molecular Formula: C29H32N4O5S2[7]

Molecular Weight: 580.72 g/mol [7]

# Pharmacological Profile of AVE 0991 In Vitro Studies

AVE 0991 has been characterized as a potent agonist of the Ang-(1-7) receptor, Mas.[8][9] Radioligand binding assays have demonstrated that AVE 0991 competes with high affinity for the specific binding of [125]-Ang-(1-7) to various cell membranes. Notably, AVE 0991 exhibits a significantly higher affinity for the Mas receptor compared to Ang-(1-7) itself in some studies.[5] [10]

| Compound  | Cell Type/Membrane                 | IC50 (nmol/L) | Reference |
|-----------|------------------------------------|---------------|-----------|
| AVE 0991  | Bovine Aortic<br>Endothelial Cells | 21 ± 35       | [5][10]   |
| Ang-(1-7) | Bovine Aortic<br>Endothelial Cells | 220 ± 280     | [5][10]   |
| AVE 0991  | Mas-transfected COS cells          | 47.5          | [8][11]   |



Table 1: Comparative IC50 values for AVE 0991 and Ang-(1-7) in radioligand binding assays.

One of the key actions of the Ang-(1-7)/Mas axis is the stimulation of nitric oxide (NO) production in endothelial cells, which contributes to vasodilation. Studies using bovine aortic endothelial cells (BAECs) have shown that AVE 0991 effectively mimics Ang-(1-7) in stimulating the release of NO.[5][10] This effect is mediated by the activation of endothelial nitric oxide synthase (eNOS).[5] Interestingly, while stimulating NO production, AVE 0991, similar to Ang-(1-7), induces very low levels of superoxide  $(O_2^-)$  production.[5][10]

| Compound (10<br>μmol/L) | Peak NO Release<br>(nmol/L) | Peak O <sub>2</sub> - Release<br>(nmol/L) | Reference |
|-------------------------|-----------------------------|-------------------------------------------|-----------|
| AVE 0991                | 295 ± 20                    | 18 ± 2                                    | [10]      |
| Ang-(1-7)               | 270 ± 25                    | 20 ± 4                                    | [10]      |

Table 2: Peak concentrations of nitric oxide (NO) and superoxide (O<sub>2</sub><sup>-</sup>) release from bovine aortic endothelial cells stimulated by AVE 0991 and Ang-(1-7).

The signaling pathway leading to NO production involves the Mas receptor, and the effects of AVE 0991 can be attenuated by the Ang-(1-7) antagonist [D-Ala<sup>7</sup>]-Ang-(1-7) (A-779).[10][12]

AVE 0991 has been shown to attenuate the proliferation of vascular smooth muscle cells (VSMCs) induced by angiotensin II.[13] This anti-proliferative effect is associated with the induction of heme oxygenase-1 (HO-1) and the downregulation of p38 MAPK phosphorylation, acting through the Mas receptor.[13]

## **In Vivo Studies**

In vivo studies have confirmed the Ang-(1-7)-mimetic effects of AVE 0991 in various animal models.

In animal models of myocardial infarction, AVE 0991 has demonstrated cardioprotective effects, improving cardiac function and reducing the infarcted area.[14] Chronic administration of AVE 0991 has also been shown to improve recovery from ischemia-reperfusion injury.[14]



In water-loaded mice, AVE 0991 produces a significant antidiuretic effect, similar to Ang-(1-7), which is blocked by the Mas receptor antagonist A-779.[9][12] This effect is blunted in Masknockout mice, further confirming the role of the Mas receptor in mediating the renal actions of AVE 0991.[9][12]

AVE 0991 has demonstrated anti-inflammatory and anti-fibrotic properties in various disease models, including chronic allergic lung inflammation (asthma) and colitis.[15][16] In a mouse model of asthma, AVE 0991 attenuated airway and pulmonary vascular remodeling and inflammation.[16]

# **Signaling Pathways of AVE 0991**

The primary mechanism of action of AVE 0991 is through the activation of the G protein-coupled Mas receptor. This initiates a cascade of intracellular signaling events that mediate its diverse physiological effects.



Click to download full resolution via product page

Caption: Signaling pathway of AVE 0991 via the Mas receptor.

# **Experimental Protocols**



This section provides detailed methodologies for key experiments used in the characterization of AVE 0991.

## Radioligand Binding Assay for Mas Receptor

This protocol describes a filtration binding assay to determine the binding affinity of AVE 0991 for the Mas receptor.

#### Materials:

- Cell membranes expressing the Mas receptor (e.g., from transfected cells or tissues like bovine aortic endothelial cells).
- Radioligand: [125]-Ang-(1-7).
- Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl<sub>2</sub>, 0.1 mM EDTA, pH 7.4.
- Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
- AVE 0991 and unlabeled Ang-(1-7) for competition assays.
- 96-well plates.
- Glass fiber filters (GF/C), presoaked in 0.3% polyethyleneimine (PEI).
- Filtration apparatus (e.g., 96-well harvester).
- · Scintillation counter and scintillation cocktail.

#### Procedure:

- Membrane Preparation: Homogenize cells or tissues in lysis buffer and pellet the membranes by centrifugation. Resuspend the pellet in binding buffer. Determine protein concentration using a suitable method (e.g., BCA assay).
- Assay Setup: In a 96-well plate, add the following in a final volume of 250 μL per well:
  - 150 μL of membrane suspension (adjust protein concentration as needed).



- 50 μL of competing compound (AVE 0991 or unlabeled Ang-(1-7) at various concentrations) or buffer for total binding.
- 50  $\mu$ L of [125]-Ang-(1-7) solution.
- Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
- Filtration: Stop the reaction by rapid vacuum filtration through the PEI-presoaked GF/C filters.
- Washing: Wash the filters four times with ice-cold wash buffer.
- Counting: Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.
- Data Analysis: Calculate specific binding by subtracting non-specific binding (in the presence of a high concentration of unlabeled Ang-(1-7)) from total binding. Determine IC50 values using non-linear regression analysis.





Click to download full resolution via product page

Caption: Workflow for a radioligand binding assay.



## **Endothelial Nitric Oxide Synthase (eNOS) Activity Assay**

This protocol measures eNOS activity by quantifying the conversion of L-[3H]arginine to L-[3H]citrulline.

#### Materials:

- Cell or tissue lysates containing eNOS.
- L-[3H]arginine.
- Reaction Buffer: Containing NADPH, FAD, FMN, (6R)-5,6,7,8-tetrahydrobiopterin, and calmodulin.
- Stop Buffer: e.g., buffer containing EDTA to chelate calcium.
- Dowex AG 50WX-8 resin (Na+ form).
- Scintillation counter and scintillation cocktail.

#### Procedure:

- Protein Extraction: Prepare cell or tissue lysates in a suitable homogenization buffer.
- Reaction Setup: In microcentrifuge tubes, combine the protein extract with the reaction buffer and L-[3H]arginine.
- Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.
- Stopping the Reaction: Add stop buffer to terminate the enzymatic reaction.
- Separation of L-[3H]citrulline: Apply the reaction mixture to columns containing Dowex resin.
   L-[3H]arginine binds to the resin, while L-[3H]citrulline flows through.
- Quantification: Collect the eluate and measure the radioactivity of L-[<sup>3</sup>H]citrulline using a scintillation counter.
- Calculation: Calculate eNOS activity based on the amount of L-[3H]citrulline produced per unit of protein per unit of time.



## **MAPK Phosphorylation Assay (Western Blot)**

This protocol details the detection of phosphorylated p38 MAPK in response to stimuli.

#### Materials:

- Cell lysates.
- SDS-PAGE gels and electrophoresis apparatus.
- PVDF or nitrocellulose membranes.
- Transfer apparatus.
- Blocking Buffer: 5% non-fat dry milk or BSA in TBST.
- Primary antibodies: anti-phospho-p38 MAPK and anti-total-p38 MAPK.
- HRP-conjugated secondary antibody.
- Chemiluminescent substrate.
- Imaging system.

#### Procedure:

- Cell Lysis and Protein Quantification: Lyse cells in RIPA buffer with protease and phosphatase inhibitors. Determine protein concentration.
- SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
- Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with the anti-phospho-p38 MAPK antibody overnight at 4°C.



- Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Add chemiluminescent substrate and capture the signal using an imaging system.
- Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total p38 MAPK.
- Densitometry: Quantify the band intensities to determine the relative levels of phosphorylated p38 MAPK.

# Synthesis of AVE 0991

The synthesis of AVE 0991 has been described and typically involves a key cross-coupling reaction, such as a Suzuki or Stille reaction, to connect the imidazole and thiophene building blocks.[17] The Stille reaction has been reported to provide better yields.[17] The synthesis involves multiple steps to prepare the necessary imidazole and thiophene precursors, followed by the crucial C-C bond formation to construct the core structure of AVE 0991.

## **Conclusion and Future Directions**

AVE 0991 represents a significant advancement in the field of RAS pharmacology. As a potent, selective, and orally active nonpeptide mimic of Ang-(1-7), it has proven to be an invaluable tool for investigating the physiological roles of the protective arm of the RAS. The diverse beneficial effects of AVE 0991 observed in preclinical models of cardiovascular, renal, and inflammatory diseases highlight its considerable therapeutic potential. Future research should focus on further elucidating the downstream signaling pathways of AVE 0991 in different cell types and tissues, as well as its long-term safety and efficacy in more complex disease models, paving the way for potential clinical applications.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

## Foundational & Exploratory





- 1. benchchem.com [benchchem.com]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. biophysics-reports.org [biophysics-reports.org]
- 4. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors PMC [pmc.ncbi.nlm.nih.gov]
- 6. Progress in experimental models to investigate the in vivo and in vitro antidiabetic activity of drugs PMC [pmc.ncbi.nlm.nih.gov]
- 7. ichor.bio [ichor.bio]
- 8. Guidelines for experimental design and statistical analyses in animal studies submitted for publication in the Asian-Australasian Journal of Animal Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Video: Measuring Proliferation of Vascular Smooth Muscle Cells Using Click Chemistry [jove.com]
- 10. Synthesis of 4-(thiazol-2-ylamino)-benzenesulfonamides with carbonic anhydrase I, II and IX inhibitory activity and cytotoxic effects against breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Designing an In Vivo Preclinical Research Study [mdpi.com]
- 12. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assays for in vitro monitoring of proliferation of human airway smooth muscle (ASM) and human pulmonary arterial vascular smooth muscle (VSM) cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. cloud-clone.com [cloud-clone.com]
- 16. Measuring Proliferation of Vascular Smooth Muscle Cells Using Click Chemistry PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Functional interaction of endothelial nitric oxide synthase with a voltage-dependent anion channel PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Discovery and Development of AVE 0991: A Nonpeptide Angiotensin-(1-7) Mimic]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b15572711#the-discovery-and-development-of-ave-0991-as-an-ang-1-7-mimic]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com